Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate
Description
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate is a chiral carbamate derivative featuring a dimethylamino-oxo moiety and a phenylthio group. For instance, benzyl N-[(2R)-4-(methylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate (CAS: 1012059-96-9) shares close structural similarity but substitutes dimethylamino with methylamino .
Properties
IUPAC Name |
benzyl N-[(2R)-4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCMFVLMOXSFW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate, also known by its CAS number 870812-30-9, is a synthetic compound with potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 372.48 g/mol
- Density : 1.20 g/cm³
The compound features a benzyl group, a dimethylamino moiety, and a phenylthio group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain proteases, which are crucial in various biochemical pathways. For instance, the inhibition of serine proteases can lead to alterations in apoptosis pathways, affecting cell survival and proliferation.
- Binding Affinity : The presence of the dimethylamino group enhances the compound's ability to form stable complexes with target proteins through hydrogen bonds and hydrophobic interactions.
Biological Activity
The biological activities of this compound have been explored in several studies:
Antiviral Activity
Research indicates that compounds with similar structures exhibit potent antiviral properties. For example, related compounds have shown significant activity against HIV-1 reverse transcriptase, suggesting that this compound may possess similar efficacy against viral infections .
Anticancer Potential
Studies on structurally related compounds have demonstrated anticancer properties through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by targeting specific signaling pathways.
Case Studies
- HIV Inhibition Study : A study conducted on a series of compounds structurally related to this compound revealed that several analogs displayed nanomolar range activity against wild-type HIV-1 and resistant mutant strains .
- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | High | Antiviral |
| Compound B | Moderate | Anticancer |
| Compound C | Low | Minimal Activity |
This table illustrates how this compound compares with other compounds regarding structural similarity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Enantiomers
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
Stereochemical Impact on HPLC Retention: Enantiomers of benzyl (3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate exhibit distinct retention times (6.251 min for S vs. 10.497 min for R) under chiral HPLC conditions, highlighting the role of stereochemistry in separation . The phenylthio group in the target compound may similarly influence retention behavior compared to phenylamino analogs.
Functional Group Effects: Dimethylamino vs. Phenylthio vs. Phenylamino: The sulfur atom in phenylthio may improve metabolic stability relative to the nitrogen in phenylamino, which is prone to oxidation .
Chlorinated Analog :
- The chloro and hydroxy substituents in benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl]carbamate introduce polarity, likely reducing bioavailability but increasing solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
